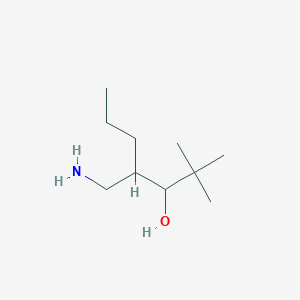
4-(Aminomethyl)-2,2-dimethylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2,2-dimethylheptan-3-ol is an organic compound with a unique structure that includes an aminomethyl group and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylheptan-3-one with formaldehyde and ammonia, followed by reduction. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,2-dimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)-2,2-dimethylheptan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s tertiary alcohol group can participate in various biochemical reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Aminomethyl)-2,2-dimethylheptan-3-ol include:
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)cyclohexanecarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes both an aminomethyl group and a tertiary alcohol. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
4-(aminomethyl)-2,2-dimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-6-8(7-11)9(12)10(2,3)4/h8-9,12H,5-7,11H2,1-4H3 |
InChI Key |
XYCKNAQGZHNEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















